Cas no 873-42-7 (3,5-dichloropyrazin-2-amine)
3,5-dichloropyrazin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3,5-dichloropyrazine
- 2-Pyrazinamine,3,5-dichloro-
- 3,5-dichloro pyrazin-2-amine
- 3,5-Dichloro-2-pyrazinamine
- 3,5-Dichloropyrazin-2-ylamine
- 3,5-dichloropyrazin-2-amine
- Pyrazinamine, 3,5-dichloro-
- PubChem23606
- KSC495K9P
- AMRVETKYGCRGPJ-UHFFFAOYSA-N
- 3,5-bis(chloranyl)pyrazin-2-amine
- BCP23368
- BBL102342
- RW3334
- CA0045
- STL556142
- VP40028
- TRA0031950
- AB62777
- BL001936
- SY014382
- 3,5-Dichloro-2-pyrazinamine (ACI)
- Pyrazinamine, 3,5-dichloro- (9CI)
- Pyrazine, 2-amino-3,5-dichloro- (7CI, 8CI)
- 3.5-Dichloro-pyrazin-2-ylamine
- SCHEMBL913739
- MFCD11040179
- AM20070391
- 2-AMINO-3,5-DICHLOROPYRAZINE;2-Amino-3,5-dichloropyrazine
- CS-W018737
- 873-42-7
- AKOS006307034
- Q-103277
- EN300-197244
- A842099
- DTXSID30468972
- FT-0647300
- AS-18581
- DB-002174
- A1H4N
-
- MDL: MFCD11040179
- Inchi: 1S/C4H3Cl2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
- InChI Key: AMRVETKYGCRGPJ-UHFFFAOYSA-N
- SMILES: ClC1C(N)=NC=C(N=1)Cl
Computed Properties
- Exact Mass: 162.97000
- Monoisotopic Mass: 162.9704025g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 51.8
Experimental Properties
- Density: 1.607
- Boiling Point: 275.6°C at 760 mmHg
- Flash Point: 120.457℃
- Refractive Index: 1.633
- PSA: 51.80000
- LogP: 1.94680
3,5-dichloropyrazin-2-amine Security Information
- Hazard Statement: H302-H315-H319-H332-H335
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
3,5-dichloropyrazin-2-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,5-dichloropyrazin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076341-1g |
2-Amino-3,5-dichloropyrazine |
873-42-7 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 076341-5g |
2-Amino-3,5-dichloropyrazine |
873-42-7 | 95% | 5g |
£36.00 | 2022-03-01 | |
| Fluorochem | 076341-10g |
2-Amino-3,5-dichloropyrazine |
873-42-7 | 95% | 10g |
£59.00 | 2022-03-01 | |
| Fluorochem | 076341-25g |
2-Amino-3,5-dichloropyrazine |
873-42-7 | 95% | 25g |
£118.00 | 2022-03-01 | |
| TRC | D436135-1g |
3,5-Dichloro-2-pyrazinamine |
873-42-7 | 1g |
$ 125.00 | 2022-06-05 | ||
| TRC | D436135-10g |
3,5-Dichloro-2-pyrazinamine |
873-42-7 | 10g |
$ 430.00 | 2022-06-05 | ||
| TRC | D436135-25g |
3,5-Dichloro-2-pyrazinamine |
873-42-7 | 25g |
$ 850.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 072542-5g |
3,5-dichloropyrazin-2-amine |
873-42-7 | 95+% | 5g |
942.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-CP527-1g |
3,5-dichloropyrazin-2-amine |
873-42-7 | 97% | 1g |
125.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-CP527-200mg |
3,5-dichloropyrazin-2-amine |
873-42-7 | 97% | 200mg |
46.0CNY | 2021-08-04 |
3,5-dichloropyrazin-2-amine Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Sodium bicarbonate Solvents: Water
Production Method 4
Production Method 5
3,5-dichloropyrazin-2-amine Raw materials
3,5-dichloropyrazin-2-amine Preparation Products
3,5-dichloropyrazin-2-amine Suppliers
3,5-dichloropyrazin-2-amine Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 3,5-dichloropyrazin-2-amine
Professional Introduction to 3,5-dichloropyrazin-2-amine (CAS No. 873-42-7)
3,5-dichloropyrazin-2-amine, with the chemical formula C₄H₂Cl₂N₄, is a significant intermediate in the pharmaceutical and agrochemical industries. This compound, identified by its CAS number 873-42-7, has garnered attention due to its versatile applications in synthesizing biologically active molecules. Its unique structural properties, featuring two chlorine substituents on a pyrazine ring and an amine group at the 2-position, make it a valuable building block for further chemical modifications.
The synthesis of 3,5-dichloropyrazin-2-amine typically involves the chlorination of pyrazine derivatives followed by selective functionalization. The presence of chlorine atoms at the 3 and 5 positions enhances its reactivity, allowing for nucleophilic substitution reactions that are crucial in drug development. This reactivity has been leveraged in the creation of novel compounds targeting various therapeutic areas.
In recent years, 3,5-dichloropyrazin-2-amine has been explored in the development of antiviral and anticancer agents. Its pyrazine core is a common motif in pharmacophores, contributing to its potential as a scaffold for small-molecule drugs. For instance, studies have demonstrated its utility in designing inhibitors of enzymes involved in viral replication. The chlorine atoms provide handles for further derivatization, enabling the creation of compounds with enhanced binding affinity and selectivity.
One notable application of 3,5-dichloropyrazin-2-amine is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the pyrazine ring with appropriate substituents, researchers have developed molecules that can selectively inhibit specific kinases. The amine group at the 2-position allows for further functionalization, enabling the tuning of physicochemical properties such as solubility and metabolic stability.
The agrochemical industry also benefits from 3,5-dichloropyrazin-2-amine, where it serves as a precursor in the synthesis of herbicides and fungicides. Its structural features contribute to the efficacy of these compounds by improving their interaction with biological targets. For example, derivatives of this compound have shown promise in controlling resistant weed species by disrupting essential plant metabolic pathways.
Advances in computational chemistry have further enhanced the understanding of 3,5-dichloropyrazin-2-amine's reactivity and potential applications. Molecular modeling studies have identified key interactions between this compound and biological targets, providing insights into how it can be optimized for therapeutic use. These computational approaches complement experimental efforts, accelerating the discovery process.
The safety and environmental impact of 3,5-dichloropyrazin-2-amine are also important considerations. While it is not classified as a hazardous substance under current regulations, proper handling procedures must be followed to ensure worker safety and minimize environmental release. Efforts are ongoing to develop greener synthetic routes that reduce waste and improve sustainability without compromising yield or purity.
In conclusion, 3,5-dichloropyrazin-2-amine (CAS No. 873-42-7) is a versatile intermediate with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable the synthesis of biologically active molecules targeting various diseases. As research continues to uncover new uses for this compound, its importance in chemical synthesis is likely to grow further.
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